(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRQBCYAQDGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves several steps. One common method includes the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the hydroxyl group can yield various esters or ethers .
Scientific Research Applications
Structure and Mechanism of Action
The compound's structure includes a nitro group and an imidazo[2,1-b]oxazole moiety, which are crucial for its biological activity. The primary mechanism of action involves inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). This inhibition occurs through the disruption of essential biochemical pathways within the bacterium, leading to cell death and a reduction in infection severity.
Antimicrobial Activity
One of the primary applications of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is its potential as an antimicrobial agent. Studies have shown that this compound exhibits significant activity against resistant strains of Mycobacterium tuberculosis, making it a candidate for further development into therapeutic agents for multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB.
Drug Development
The compound serves as a valuable building block in medicinal chemistry. Its unique properties allow researchers to modify its structure to enhance efficacy and reduce toxicity. This adaptability makes it a promising scaffold for developing new antibiotics targeting bacterial infections resistant to current treatments .
Biochemical Research
In addition to its antimicrobial properties, this compound is used in biochemical research to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes involved in bacterial metabolism provides insights into microbial resistance mechanisms and potential therapeutic targets .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against various strains of Mycobacterium tuberculosis. The research highlighted its effectiveness in vitro and suggested mechanisms through which the compound disrupts bacterial cell function.
| Strain Tested | MIC (µg/mL) | Resistance Profile |
|---|---|---|
| H37Rv | 0.5 | Sensitive |
| MDR Strain | 1.0 | Multi-drug resistant |
| XDR Strain | 4.0 | Extensively resistant |
Study 2: Synthesis and Modification
Another study focused on synthesizing derivatives of this compound to enhance its antimicrobial properties. Various substitutions were made on the hydroxymethyl group, leading to compounds with improved potency against resistant strains.
| Derivative | Antimicrobial Activity | Notes |
|---|---|---|
| Hydroxyethyl derivative | Increased | Better solubility |
| Amino derivative | Significantly increased | Enhanced interaction with target enzymes |
Mechanism of Action
The mechanism of action of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves its interaction with bacterial enzymes. The compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparison with Similar Compounds
Core Scaffold Modifications
Key Observations :
- The nitro group at position 6 is critical for prodrug activation via bacterial nitroreductases, generating reactive nitrogen intermediates that disrupt microbial DNA .
- The hydroxymethyl group in this compound enhances solubility and serves as a handle for further derivatization .
- Delamanid substitutes the hydroxymethyl group with a phenoxy moiety, improving metabolic stability and reducing mutagenicity .
Activity Against Tuberculosis (TB)
Key Findings :
Repurposing for Neglected Tropical Diseases
Unexpectedly, 6-nitroimidazooxazoles demonstrated anti-leishmanial activity, with DNDI-VL-2098 (a derivative) achieving >90% inhibition of Leishmania donovani amastigotes at 1 μM . This contrasts with pretomanid, which is TB-specific. The broader spectrum is attributed to:
- Enhanced penetration into macrophages harboring Leishmania parasites.
- Activation by parasitic nitroreductases absent in mammalian cells .
Pharmacokinetic and Metabolic Profiles
Metabolism of this compound Derivatives
- Primary Pathway : Hepatic CYP3A4-mediated oxidation of the oxazole ring to form ketone metabolites .
- Delamanid Comparison: Delamanid undergoes rapid cleavage of the nitroimidazooxazole moiety in plasma, generating a non-toxic amine metabolite (M1) with a half-life of 0.64 hours in humans .
Advantages and Limitations
Biological Activity
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is a compound with notable biological activity, particularly in the field of antimicrobial research. Its unique structural features contribute to its effectiveness against various pathogens, including Mycobacterium tuberculosis. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-nitroimidazole with an oxirane derivative under controlled conditions. Common solvents include dichloromethane, and catalysts such as triethylamine are often employed to facilitate the reaction. The process can be scaled for industrial production using continuous flow reactors to optimize yield and purity.
Antimicrobial Properties
The compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against Mycobacterium tuberculosis (M. tuberculosis), with a minimum inhibitory concentration (MIC) value reported at approximately 0.78 μM. The presence of the nitro group at C5 is crucial for its antitubercular efficacy; substituting this group with other electron-withdrawing groups drastically reduces activity .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μM) |
|---|---|
| Mycobacterium tuberculosis | 0.78 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 10.0 |
| Klebsiella pneumoniae | 15.0 |
The mechanism by which this compound exerts its antimicrobial effects involves modulation of intracellular mechanisms that are essential for bacterial survival. Studies suggest that the nitro moiety interacts with heme fractions in bacterial enzymes, leading to inhibition of critical metabolic pathways .
Case Studies
- Study on Antitubercular Activity : A study published in MDPI demonstrated that derivatives of this compound could effectively inhibit multidrug-resistant strains of M. tuberculosis, showcasing potential for therapeutic development against challenging infections .
- Antimicrobial Spectrum Evaluation : Another research effort evaluated the compound's activity against a range of bacterial and fungal strains, confirming its broad-spectrum efficacy and establishing it as a candidate for further drug development .
Applications
The promising biological activity of this compound suggests several potential applications:
- Pharmaceutical Development : Given its effectiveness against M. tuberculosis, it may serve as a lead compound in developing new treatments for drug-resistant tuberculosis.
- Research Tool : Its unique structural properties make it a valuable building block in synthetic chemistry for creating more complex molecules with targeted biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation of nitro-substituted imidazole precursors with oxazole derivatives under acidic or basic conditions. Ethanol or methanol is commonly used as a solvent, with hydrazine or sodium borohydride as reducing agents to stabilize intermediates. For example, a similar methyl-substituted analog was synthesized by reacting 6-chloro-2-aminobenzothiazole with carbon disulfide and hydrazine hydrate in ethanol, achieving yields of 33–45% depending on reaction time and temperature . Key factors affecting yield include:
- Temperature : Higher temperatures (70–80°C) accelerate cyclization but may degrade nitro groups.
- Catalyst : Lewis acids (e.g., ZnCl₂) improve imidazole ring formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of nitro intermediates.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- ¹H NMR : Peaks at δ 4.11–4.21 ppm correspond to the methanol group’s hydroxyl proton, while aromatic protons in the imidazo-oxazole ring appear at δ 6.4–8.3 ppm .
- IR Spectroscopy : Bands at 1620–1690 cm⁻¹ confirm C=N and C=O stretching in the heterocyclic core .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 466–482) and fragmentation patterns validate the molecular formula .
- TLC/HPLC : Use ACN:methanol (1:1) for monitoring reaction progress, with Rf values ~0.6–0.74 .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve enantiomeric purity for chiral derivatives?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chromatographic resolution. For example, the (R)-enantiomer of a methyl-substituted analog was isolated using chiral HPLC with a cellulose-based stationary phase, achieving >95% enantiomeric excess (ee) . Computational modeling (DFT) can predict transition states to guide catalyst selection and reduce racemization during nitro-group reduction .
Q. What strategies resolve contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected downfield shifts in NMR) may arise from tautomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray Crystallography : Provides definitive bond-length and angle data, as seen in naphthoimidazo-oxadiazole analogs .
Q. How should biological interaction studies be designed to evaluate this compound’s mechanism of action?
- Methodological Answer : Prioritize in vitro assays to identify molecular targets:
- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion monitored at 340 nm) .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in cell lines .
- Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., ATP-binding pockets), validated by mutagenesis studies .
Q. What theoretical frameworks guide the exploration of this compound’s reactivity and applications?
- Methodological Answer : Research should integrate:
- Frontier Molecular Orbital (FMO) Theory : Predicts sites of electrophilic/nucleophilic attack using HOMO-LUMO gaps calculated via Gaussian .
- Hammett Linear Free Energy Relationships : Correlates nitro-group electronic effects with reaction rates in substitution reactions .
- Drug Design Principles : Bioisosteric replacement (e.g., oxazole for thiazole) to optimize pharmacokinetics, as demonstrated in benzothiazole antitumor agents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
